(2S)-2-amino-4-methyl-4-pentenoic acid

Overview

Description

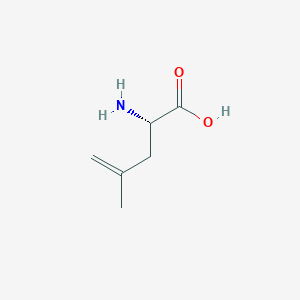

(2S)-2-Amino-4-methyl-4-pentenoic acid is a non-proteinogenic amino acid characterized by a chiral center at the C2 position (S-configuration), a methyl group at C4, and a pentenoic acid backbone with a double bond at the C4 position. This compound is of interest in synthetic chemistry and pharmaceutical research due to its structural uniqueness, which may influence biological activity or serve as a building block for complex molecules.

Mechanism of Action

Target of Action

It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .

Mode of Action

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Biochemical Pathways

Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .

Pharmacokinetics

It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.

Result of Action

Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .

Action Environment

It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.

Biological Activity

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as alpha-methylallylglycine, is a non-proteinogenic amino acid derivative with significant biological activity. Its unique structure, which includes a pentenoic acid backbone, contributes to its interactions within various biochemical pathways. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : Approximately 129.157 g/mol

- Structural Characteristics : The compound features an amino group and a branched methyl chain, influencing its reactivity and biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticonvulsant Activity : This compound has been studied for its potential to modulate neurotransmitter systems, particularly in the context of epilepsy. It is believed to inhibit glutamic acid decarboxylase activity, leading to increased levels of excitatory neurotransmitters in the brain .

- Neuroprotective Effects : Related compounds have shown promise in providing neuroprotection, potentially by enhancing biotransformation processes that improve drug efficacy in clinical applications.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activities, although further research is needed to substantiate these claims .

Pharmacological Applications

The potential applications of this compound are diverse:

- Neurological Disorders : Due to its anticonvulsant properties, it may serve as a precursor for drugs targeting conditions like epilepsy and other neurological disorders.

- Biosynthesis of Luminmide : This compound acts as a building block in the biosynthesis of luminmide, a cyclic nonribosomal peptide with diverse biological activities.

Comparative Biological Activity

To understand the biological significance of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-4-pentenoic acid | Methyl-branched fatty acid | Anticonvulsant activity |

| 3-Amino-2-methylbutanoic acid | Amino acid derivative | Neuroprotective effects |

| 3-Methyl-3-butenylglycine | Amino acid derivative | Potential anti-inflammatory |

The structural similarities among these compounds highlight the unique properties imparted by this compound's specific stereochemistry and functional groups.

Case Studies and Research Findings

- Convulsant Effects : A study demonstrated that this compound increased ornithine decarboxylase activity while inhibiting γ-aminobutyric acid synthesis, indicating its role in modulating excitatory and inhibitory neurotransmitter balance .

- Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter systems significantly. For instance, it was found to block certain enzyme activities related to neurotransmitter synthesis, which may have implications for treating epilepsy .

- Biosynthetic Pathways : Investigations into the biosynthesis of luminmide using engineered E. coli revealed that incorporating this compound could lead to novel derivatives with enhanced biological properties.

Scientific Research Applications

Organic Synthesis

(2S)-2-amino-4-methyl-4-pentenoic acid is utilized as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be employed in the synthesis of pharmaceuticals and agrochemicals. The compound serves as an intermediate in the preparation of more complex molecules, enhancing the efficiency of multi-step synthetic routes .

Key Applications:

- Pharmaceutical Intermediates: It is used to synthesize various bioactive compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters .

- Synthetic Methodologies: The compound has been incorporated into innovative synthetic methodologies, such as the oxidative Heck reaction, which facilitates the labeling of histones in metabolic studies .

Biochemical Studies

Recent studies have highlighted the role of this compound in biochemical applications, particularly in metabolic labeling and enzyme activity assays.

Case Study: Histone Labeling

A study demonstrated that this compound could be used for metabolic alkene labeling of histones, allowing researchers to track post-translational modifications in proteins. The incorporation of this compound into histones was shown to enable effective detection and analysis of histone acylation through advanced imaging techniques .

Q & A

Basic Research Questions

Q. How can (2S)-2-amino-4-methyl-4-pentenoic acid be synthesized with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, the (S)-enantiomer of 2-amino-4-pentenoic acid (CAS 16338-48-0) is synthesized via hydrogenation of a prochiral precursor using palladium catalysts under controlled hydrogen pressure, followed by chiral resolution via crystallization or chromatography . Multi-step protocols for structurally related amino acids (e.g., coupling reactions with DCC/NHS or Mitsunobu conditions) can be adapted, as described for dipeptide derivatives .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

- Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the alkene ( 5.0–6.0 ppm) and amino ( 1.5–3.0 ppm) groups. Compare with spectral libraries for analogous compounds .

- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (, theoretical 129.08 g/mol) .

- X-ray Crystallography: If single crystals are obtainable, resolve the absolute configuration, as demonstrated for sulfonamide derivatives of pentanoic acids .

Validation: Cross-reference data with published spectra for 4-pentenoic acid derivatives .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent oxidation of the alkene moiety and degradation of the amino group. For long-term storage, lyophilize and maintain under inert gas (e.g., argon) .

Safety Note: Follow hazard protocols for amino acids, including using eye wash stations and emergency showers if exposed .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence biological activity or reactivity in synthetic applications?

Methodological Answer: The (2S) configuration can dictate interactions with chiral biological targets (e.g., enzymes or receptors). For example, (S)-enantiomers of amino acids often exhibit distinct metabolic pathways compared to (R)-forms. Conduct comparative studies:

- Synthesize both enantiomers and evaluate activity in enzyme inhibition assays .

- Use molecular docking simulations to predict binding affinities based on the compound’s InChI stereodescriptors (e.g., InChI=1S/C6H11NO2/c7-5(8)3-1-2-4(9)6(10)11/h1-6,9H,7H2,(H,10,11)/t5-/m0/s1) .

Contradictions: Some studies report negligible enantiomeric differences in non-targeted systems, necessitating case-specific validation .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP and Solubility: Use tools like ACD/Labs Percepta or PubChem to estimate partition coefficients (LogP ≈ 0.5) and aqueous solubility (moderate due to polar amino and carboxyl groups) .

- pKa Prediction: The amino group () and carboxyl group () influence ionization states at physiological pH. Validate via potentiometric titration .

Limitations: Computational predictions may conflict with experimental data (e.g., solubility in nonpolar solvents), requiring empirical verification .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproduce Protocols: Systematically test published methods (e.g., hydrogenation conditions in vs. coupling reactions in ) to identify critical variables (e.g., solvent purity, catalyst loading).

- Cross-Validate Data: Compare NMR chemical shifts with structurally similar compounds (e.g., 2-methyl-4-pentenoic acid, CAS 1575-74-2) to detect anomalies .

- Statistical Analysis: Apply multivariate analysis to isolate factors affecting yield or purity (e.g., reaction temperature, protecting group strategy) .

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation risks, and monitor airborne concentrations with real-time sensors .

- Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats to prevent dermal exposure, which can cause irritation .

- Decontamination: Follow protocols for washing contaminated clothing separately from personal items to avoid cross-contamination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S)-2-amino-4-methyl-4-pentenoic acid with analogs differing in substituent positions, functional groups, or stereochemistry.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

Key Observations:

- Functional Group Variations: Replacing the double bond with a hydroxy group (e.g., (2S)-2-amino-4-hydroxy-4-methylpentanoic acid) increases polarity and hydrogen-bonding capacity, which may influence solubility and metabolic stability .

- Aromatic vs.

Key Observations:

- Purity Standards: (S)-2-Amino-2-methyl-4-pentenoic acid is commercially available with ≥98% purity, making it suitable for precise synthetic applications .

- Safety Profiles: Compounds with amino and carboxylic acid groups (e.g., (S)-2-amino-2-methyl-4-pentenoic acid) often require stringent handling due to irritant properties, while simpler analogs like 2-methyl-4-pentenoic acid may pose fewer risks .

Preparation Methods

Microbial Fermentation

Microbial fermentation leverages genetically modified microorganisms to biosynthesize chiral amino acids. For (2S)-2-amino-4-methyl-4-pentenoic acid, Corynebacterium glutamicum and Escherichia coli strains engineered with α-aminoadipate pathways have shown promise . These strains are cultured in media containing glucose and ammonium salts, with 4-methyl-4-pentenoic acid as a precursor. The enzyme aminotransferase catalyzes the transfer of an amino group from glutamic acid to the keto analog of 4-methyl-4-pentenoic acid, yielding the target compound .

Key Parameters:

-

pH : Maintained at 6.8–7.2 to optimize enzyme activity.

-

Temperature : 30–37°C for microbial growth.

-

Yield : ~45–60% after 72 hours, with optical purity ≥99% ee .

Limitations : Scalability is hindered by slow fermentation rates and the need for costly precursor isolation.

Chemical Synthesis via Ester Rearrangement and Amination

Adapted from the synthesis of 4-pentenoic acid , this method involves:

Step 1: Ester Rearrangement

Starting Materials : 3-Methylallyl alcohol and trimethyl orthoacetate undergo transesterification at 135°C with phosphoric acid (0.05 mol%) as a catalyst . The reaction produces 4-methyl-4-pentenoate through a -sigmatropic rearrangement.

3\text{PO}4} \text{Methyl 4-methyl-4-pentenoate} + \text{Methanol}

Yield : 87–92% after rectification .

Step 2: Hydrolysis and Amination

The ester is hydrolyzed in 20% NaOH at 85°C to form 4-methyl-4-pentenoic acid. Subsequent Hofmann rearrangement with bromine and ammonia introduces the amino group at C2 :

2 + \text{NH}3 \rightarrow \text{this compound}

Chiral Resolution : The racemic mixture is resolved using L-tartaric acid , yielding the (S)-enantiomer with 98% ee .

Data Table: Reaction Conditions and Outcomes

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (ee %) |

|---|---|---|---|---|---|

| 1 | H₃PO₄ | 135 | 8 | 87–92 | N/A |

| 2 | NaOH | 85 | 2 | 78–85 | 98 |

Enzymatic Transamination

This method employs L-amino acid dehydrogenase to transfer an amino group from L-glutamate to 4-methyl-4-pentenoic acid ketone . The reaction occurs in a buffered aqueous solution (pH 7.5) with NADH cofactor regeneration .

Advantages :

-

Stereoselectivity : >99% ee due to enzyme specificity.

-

Mild Conditions : 25–30°C, atmospheric pressure.

Challenges : Enzyme stability and substrate solubility limit industrial adoption.

Asymmetric Catalytic Amination

A chiral palladium catalyst facilitates the asymmetric amination of 4-methyl-4-pentenoic acid allylic bromide . The reaction uses (R)-BINAP as a ligand and ammonium formate as the nitrogen source :

Optimization :

-

Solvent : Tetrahydrofuran (THF).

-

Yield : 70–75% with 97% ee.

Properties

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-13-0 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.